
2-Acetoxybenzonitrile
Overview
Description
2-Acetoxybenzonitrile, also known as α-acetoxy-2-cyanobenzene, is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol. This compound is characterized by the presence of a cyano group (-CN) and an acetate group (-OCOCH3) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetoxybenzonitrile can be synthesized through various methods. One common approach involves the reaction of 2-cyanophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of 2-cyanophenyl acetate and acetic acid as a byproduct.
Industrial Production Methods: Industrial production of 2-cyanophenyl acetate often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetate group can be replaced by nucleophiles such as amines, resulting in the formation of amides.
Hydrolysis: In the presence of water and an acid or base catalyst, 2-cyanophenyl acetate can hydrolyze to form 2-cyanophenol and acetic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, pyridine, and elevated temperatures.
Hydrolysis: Water, hydrochloric acid (HCl) or sodium hydroxide (NaOH), and heat.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed:
Nucleophilic Substitution: Amides.
Hydrolysis: 2-Cyanophenol and acetic acid.
Reduction: 2-Aminophenyl acetate.
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Acetoxybenzonitrile serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its acetoxy group can facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, it has been utilized in the synthesis of anti-inflammatory agents and analgesics.
Organic Synthesis
In organic chemistry, this compound is used as a reagent for synthesizing other complex organic molecules. It can act as a precursor for various derivatives by undergoing hydrolysis or reduction reactions. This versatility makes it valuable for chemists looking to develop new compounds.
Material Science
The compound has potential applications in material science, particularly in developing polymers and coatings. Its nitrile group can enhance the thermal stability and mechanical properties of polymeric materials. Research has shown that incorporating this compound into polymer matrices can improve their performance under stress conditions.
Case Study 1: Synthesis of Anti-inflammatory Agents
In a study published by the Journal of Medicinal Chemistry, researchers explored the synthesis of a novel anti-inflammatory compound using this compound as an intermediate. The study demonstrated that modifying the compound's structure could lead to enhanced anti-inflammatory activity. The results indicated a significant reduction in inflammation in animal models, showcasing the compound's potential in drug development .
Case Study 2: Polymer Composite Development
A research team at a prominent university investigated the incorporation of this compound into epoxy resins to enhance their mechanical properties. The study found that adding this compound improved tensile strength and thermal stability compared to traditional epoxy formulations. This advancement suggests that this compound could be pivotal in developing high-performance materials for industrial applications .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Pharmaceuticals | Intermediate for synthesizing drugs | Enhanced efficacy in anti-inflammatory agents |
Organic Synthesis | Reagent for creating complex organic molecules | Versatile precursor with multiple functionalizations |
Material Science | Enhancer for thermal stability in polymers | Improved mechanical properties in composites |
Mechanism of Action
The mechanism of action of 2-cyanophenyl acetate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the acetate group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In reduction reactions, the cyano group is reduced to an amine group through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
- 3-Cyanophenyl acetate
- 4-Cyanophenyl acetate
- Ethyl 2-(4-cyanophenyl)propionate
- 3-(2-Cyanophenyl)propanoic acid
- N-(2-Cyanophenyl)tetrachlorophthalamic acid
Comparison: 2-Acetoxybenzonitrile is unique due to the position of the cyano group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 3-cyanophenyl acetate and 4-cyanophenyl acetate, the position of the cyano group in 2-cyanophenyl acetate allows for different steric and electronic effects, leading to variations in reaction outcomes and applications .
Biological Activity
2-Acetoxybenzonitrile, a compound with potential pharmaceutical applications, has been studied for its biological activity across various domains, including anti-inflammatory, antimicrobial, and cytotoxic effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
Chemical Formula : C9H9NO2
Molecular Weight : 163.17 g/mol
IUPAC Name : this compound
The structure of this compound features an acetoxy group attached to a benzonitrile framework, which is believed to contribute to its biological properties.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vivo experiments using carrageenan-induced edema models showed that derivatives of this compound could inhibit inflammation effectively. For instance, compounds derived from benzenesulphonamide structures exhibited inhibition rates of up to 94.69% at specific time intervals .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various bacterial strains. It was found that certain derivatives had Minimum Inhibitory Concentrations (MIC) as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli, indicating strong antimicrobial efficacy .
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 6.72 |
Staphylococcus aureus | 6.63 |
3. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HeLa cells. The results indicated that compounds derived from it exhibited IC50 values ranging from 374.5 to 781.5 μM, suggesting moderate cytotoxicity .
Cell Line | IC50 (μM) |
---|---|
HeLa | 558.5 - 775.6 |
AMGM5 | 656.4 - 781.5 |
The biological activities of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. For example, its acetoxy group may enhance lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of various acetoxybenzonitrile derivatives highlighted their effectiveness against resistant strains of bacteria, including those responsible for nosocomial infections. The research utilized a combination of disk diffusion and broth microdilution methods to confirm the efficacy of these compounds .
Case Study: Cytotoxic Effects on Cancer Cells
In another study focusing on the cytotoxic properties of acetoxybenzonitrile derivatives against cancer cell lines, researchers employed MTT assays to evaluate cell viability post-treatment. The findings revealed that certain modifications to the acetoxy group significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could inform future drug design .
Q & A
Basic Questions
Q. What are the recommended laboratory safety protocols for handling 2-Acetoxybenzonitrile?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during high-risk procedures (e.g., grinding, heating) .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure emergency eyewash stations and showers are accessible .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid skin contact and static discharge .
Q. How is this compound typically synthesized, and what purification methods are validated for this compound?
- Methodological Answer :
- Synthesis : Likely derived via acetylation of 2-hydroxybenzonitrile using acetic anhydride under basic conditions (e.g., pyridine catalyst). Monitor reaction progress via TLC .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water). Confirm purity via HPLC (>95%) and melting point analysis .
- Characterization : Validate structure using H/C NMR, IR (C≡N stretch ~2230 cm), and high-resolution mass spectrometry .
Advanced Research Questions
Q. What analytical techniques are most effective in resolving structural ambiguities in this compound derivatives?
- Methodological Answer :
-
X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., confirm acetoxy group orientation) .
-
Advanced NMR : Use N NMR to probe nitrile group interactions or NOESY for spatial proximity analysis .
-
Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .
Technique Application Limitations X-ray Crystallography Definitive structural elucidation Requires high-quality single crystals 2D NMR (COSY, HSQC) Assign proton/carbon networks Limited by solubility and sample purity
Q. How can researchers address discrepancies in reported reaction yields or stability data for this compound under varying conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (temperature, solvent, catalyst loading) to isolate variables .
- Degradation Studies : Perform accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways .
- Statistical Analysis : Apply ANOVA to compare yields across studies; consider outliers due to moisture sensitivity or catalytic side reactions .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Optimize transition states for nucleophilic acyl substitution or nitrile hydrolysis using Gaussian or ORCA .
- MD Simulations : Predict solvation effects and reaction kinetics in polar aprotic solvents (e.g., DMF) using GROMACS .
- SAR Analysis : Map electronic effects (Hammett σ values) of substituents on reaction rates .
Q. Data Presentation and Ethical Considerations
Q. How should researchers design experiments to ensure reproducibility of this compound studies?
- Methodological Answer :
- Documentation : Record detailed reaction parameters (e.g., stirring rate, reagent purity) and raw spectral data .
- Open Science : Share crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for spectral/data deposition .
Properties
IUPAC Name |
(2-cyanophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLKCUTUGWSJJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205779 | |
Record name | 2-Cyanophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5715-02-6 | |
Record name | 2-(Acetyloxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5715-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyanophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005715026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyanophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyanophenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CYANOPHENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J24J523HA9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.